4-(2-Acetylphenyl)-2-fluorobenzoic acid
Description
4-(2-Acetylphenyl)-2-fluorobenzoic acid (CAS 1365271-52-8, molecular formula C₁₅H₁₁FO₃) is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 2-acetylphenyl group at the 4-position .
Properties
IUPAC Name |
4-(2-acetylphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)11-4-2-3-5-12(11)10-6-7-13(15(18)19)14(16)8-10/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPPPCROVGUUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742842 | |
| Record name | 2'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-52-8 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2′-acetyl-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms 2-acetylfluorobenzene, which can then undergo further reactions to introduce the benzoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(2-Carboxyphenyl)-2-fluorobenzoic acid.
Reduction: 4-(2-Hydroxyphenyl)-2-fluorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Acetylphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Acetylphenyl)-2-fluorobenzoic acid involves its interaction with various molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity.
Comparison with Similar Compounds
Structural Analogues
Fluorobenzoic acid derivatives are structurally diverse, with variations in substituent groups significantly altering physicochemical and biological properties. Key analogues include:
Key Structural Insights :
- Fluorine Position : Fluorine at the 2-position of the benzoic acid is a common motif, enhancing acidity (pKa ~2.8–3.2) and resistance to enzymatic degradation .
- Substituent Effects : Electron-withdrawing groups (e.g., acetyl, difluoromethoxy) increase lipophilicity (logP ~2.5–3.5), while polar groups (e.g., piperazine, carbamoyl) improve aqueous solubility .
Physicochemical and Environmental Properties
- Acidity and Solubility: Ortho-fluorine substitution lowers the pKa of the carboxylic acid group compared to non-fluorinated analogues, promoting ionization at physiological pH . Solubility varies widely: Hydrophobic derivatives (e.g., difluoromethoxy) exhibit poor water solubility (<1 mg/mL) but high organic solvent compatibility . Polar derivatives (e.g., piperazine-Boc) show moderate aqueous solubility (~10–50 mg/mL) .
Environmental and Industrial Relevance
Biological Activity
4-(2-Acetylphenyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of both acetyl and fluorobenzoic acid functional groups. This unique structure confers significant chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
The compound can be synthesized through several methods, with one common approach being the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction produces 2-acetylfluorobenzene, which can subsequently undergo further transformations to yield this compound.
Chemical Structure:
- Molecular Formula: C15H13F O2
- Molecular Weight: 252.26 g/mol
- CAS Number: 1365271-52-8
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom may participate in halogen bonding, enhancing binding affinity towards enzymes and receptors.
Anti-inflammatory and Anticancer Potential
Research indicates that compounds similar to this compound exhibit anti-inflammatory and anticancer properties. For example, studies have shown that derivatives of benzoic acids can inhibit certain inflammatory pathways, suggesting that this compound may also possess similar effects .
Case Studies
-
Anti-inflammatory Activity:
A study demonstrated that benzoic acid derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial for managing inflammatory conditions . -
Anticancer Activity:
Another investigation focused on the cytotoxic effects of related compounds against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Comparison with Related Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(2-Acetylphenyl)benzoic acid | Lacks fluorine; may have different reactivity | Moderate anti-inflammatory effects |
| 2-Fluoro-4-(2-hydroxyphenyl)benzoic acid | Contains hydroxyl group; increased solubility | Enhanced anticancer properties |
Research Applications
The compound is utilized in various scientific research applications:
- Organic Synthesis: As a building block for synthesizing more complex organic molecules.
- Biological Studies: Investigating interactions with biomolecules and potential therapeutic effects.
- Pharmaceutical Development: Exploring its use as a lead compound for new drug formulations targeting inflammation and cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
